molecular formula C10H19ClO2 B13771018 7-Chloro-2,3-dimethyl-heptanoic acid methyl ester CAS No. 86971-64-4

7-Chloro-2,3-dimethyl-heptanoic acid methyl ester

Katalognummer: B13771018
CAS-Nummer: 86971-64-4
Molekulargewicht: 206.71 g/mol
InChI-Schlüssel: AYQGRCBERLVTSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2,3-dimethyl-heptanoic acid methyl ester is an organic compound with the molecular formula C10H19ClO2 It is a derivative of heptanoic acid, characterized by the presence of a chlorine atom and two methyl groups on the heptanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3-dimethyl-heptanoic acid methyl ester typically involves the esterification of 7-chloro-2,3-dimethyl-heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-2,3-dimethyl-heptanoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 7-Chloro-2,3-dimethyl-heptanoic acid.

    Reduction: 7-Chloro-2,3-dimethyl-heptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Chloro-2,3-dimethyl-heptanoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Chloro-2,3-dimethyl-heptanoic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Heptanoic acid methyl ester: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.

    2,3-Dimethyl-heptanoic acid methyl ester: Similar structure but without the chlorine atom.

    7-Chloro-heptanoic acid methyl ester: Similar structure but without the additional methyl groups.

Uniqueness

7-Chloro-2,3-dimethyl-heptanoic acid methyl ester is unique due to the combination of chlorine and methyl groups on the heptanoic acid backbone. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions .

Eigenschaften

CAS-Nummer

86971-64-4

Molekularformel

C10H19ClO2

Molekulargewicht

206.71 g/mol

IUPAC-Name

methyl 7-chloro-2,3-dimethylheptanoate

InChI

InChI=1S/C10H19ClO2/c1-8(6-4-5-7-11)9(2)10(12)13-3/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

AYQGRCBERLVTSR-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCCCl)C(C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.